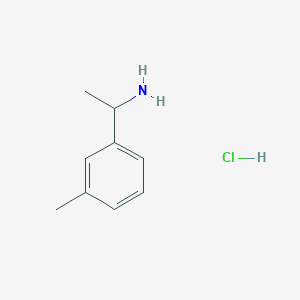
1-m-Tolylethanamine hydrochloride
Vue d'ensemble
Description
1-m-Tolylethanamine hydrochloride, also known as 1-(m-Tolyl)ethanamine hydrochloride, is a chemical compound with the CAS Number: 856629-05-5 . It has a molecular weight of 171.67 . The IUPAC name for this compound is 1-(3-methylphenyl)ethanamine hydrochloride . It is a solid at room temperature and is stored in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 1-m-Tolylethanamine hydrochloride is 1S/C9H13N.ClH/c1-7-4-3-5-9(6-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H . This indicates that the compound consists of a 3-methylphenyl group attached to an ethanamine group, along with a hydrochloride group.Physical And Chemical Properties Analysis
1-m-Tolylethanamine hydrochloride is a solid at room temperature . It has a molecular weight of 171.67 . The compound is stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Ion Suppression in Mass Spectrometry
1-m-Tolylethanamine hydrochloride is relevant in the context of mass spectrometry (MS) where it may be involved in ion suppression effects. Ion suppression can affect the amount of charged ion that reaches the detector in MS, impacting the accuracy of the results. The study underscores the importance of addressing ion suppression to ensure the reliability of MS assays in clinical laboratories (Annesley, 2003).
Ethylene Inhibition in Plants
The compound has been noted for its role in ethylene inhibition in plants, where it's used as a plant growth regulator. This is crucial for delaying ripening and senescence in various fruits, vegetables, and floriculture crops. The effectiveness and application considerations for 1-m-Tolylethanamine hydrochloride in plant ethylene inhibition have been extensively studied, showcasing its broad-ranging impacts on agriculture and plant research (Blankenship & Dole, 2003).
Enhancing Stress Resistance in Plants
1-m-Tolylethanamine hydrochloride has been implicated in the enhancement of stress resistance in plants. Glycine betaine (GB) and proline, similar to 1-m-Tolylethanamine hydrochloride, accumulate in response to various environmental stresses and have been shown to have significant protective effects on enzyme and membrane integrity, as well as on osmotic adjustment in plants under stress. This highlights the potential of such compounds, possibly including 1-m-Tolylethanamine hydrochloride, in improving plant resilience to adverse environmental conditions (Ashraf & Foolad, 2007).
Role in Neurochemical Processes
While not directly about 1-m-Tolylethanamine hydrochloride, studies on similar compounds indicate a potential role in neurochemical processes. For example, N,N-dimethyltryptamine (DMT), similar in structure to 1-m-Tolylethanamine hydrochloride, is an endogenous ligand of the sigma-1 receptor and is believed to play a role in cellular protective mechanisms. Research on DMT and related compounds could provide insights into the physiological mechanisms and potential therapeutic uses of 1-m-Tolylethanamine hydrochloride in neurochemistry (Frecska et al., 2013).
Water Treatment Technologies
Given the importance of effective water treatment technologies, compounds like 1-m-Tolylethanamine hydrochloride may be relevant in the context of electrochemical processes for removing contaminants. Understanding the interactions and effects of such compounds in these processes is crucial for improving treatment methods and ensuring water quality (Radjenovic & Sedlak, 2015).
Safety And Hazards
The safety information for 1-m-Tolylethanamine hydrochloride indicates that it has the following hazard statements: H302-H315-H319-H335 . This means that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
1-(3-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7-4-3-5-9(6-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZRFRLOFJGHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-m-Tolylethanamine hydrochloride | |
CAS RN |
856629-05-5 | |
| Record name | 1-(3-methylphenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1440601.png)

![2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1440605.png)

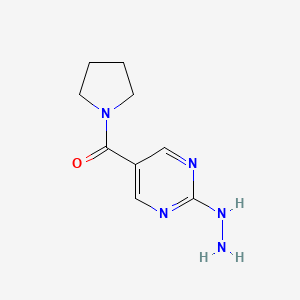

![2-(1H-imidazol-1-ylcarbonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B1440609.png)
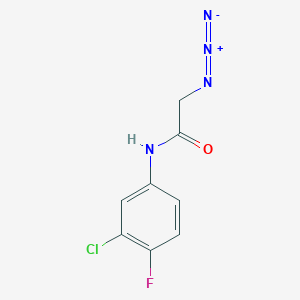
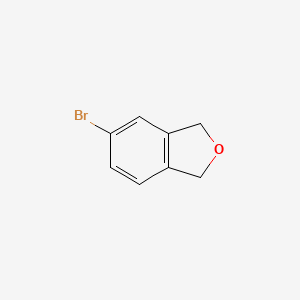
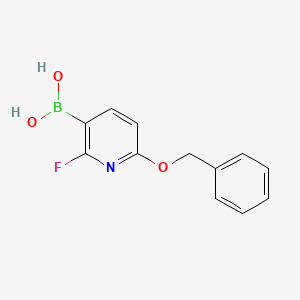



![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine](/img/structure/B1440622.png)